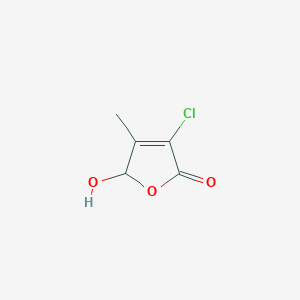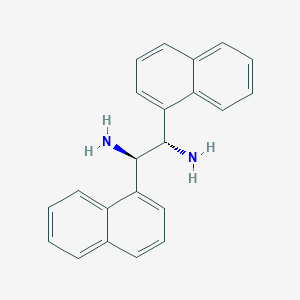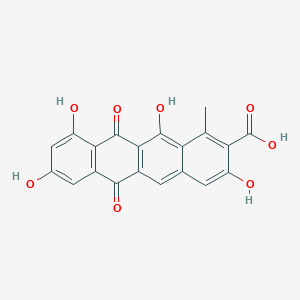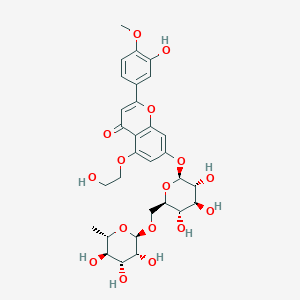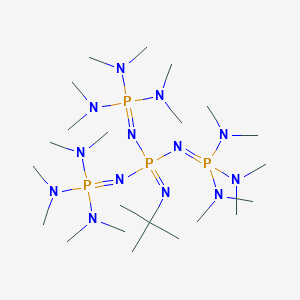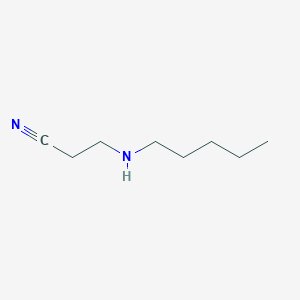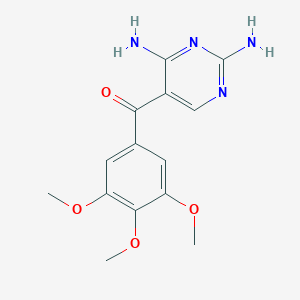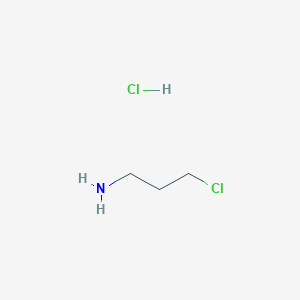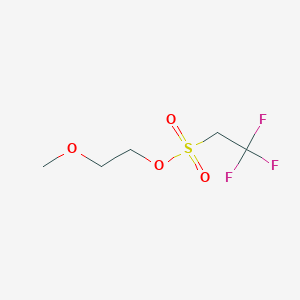
2-Methoxyethyl 2,2,2-trifluoroethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 2,2,2-trifluoroethanesulfonate, also known as Methyl 2,2,2-trifluoroethyl ether sulfonate, is an organic compound with the molecular formula C5H8F3O4S. It is a colorless liquid that is widely used in scientific research for its unique properties.
Mechanism Of Action
2-Methoxyethyl 2,2,2-trifluoroethanesulfonate reacts with hydroxyl groups to form a sulfonate ester. This reaction is reversible and can be used to protect hydroxyl groups during organic synthesis. The sulfonate ester can be removed using a mild base such as sodium bicarbonate or potassium carbonate.
Biochemical And Physiological Effects
2-Methoxyethyl 2,2,2-trifluoroethanesulfonate has no known biochemical or physiological effects. It is considered to be non-toxic and non-carcinogenic.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Methoxyethyl 2,2,2-trifluoroethanesulfonate in lab experiments include its high yield synthesis, its ability to protect hydroxyl groups, and its mild reaction conditions. The limitations include its high cost and its limited availability.
Future Directions
There are several future directions for the use of 2-Methoxyethyl 2,2,2-trifluoroethanesulfonate in scientific research. These include its use in the synthesis of complex organic molecules, its use as a coupling agent for the preparation of peptides, and its use in the preparation of sulfonate esters for use in drug discovery. Additionally, the development of new synthetic methods for the preparation of 2-Methoxyethyl 2,2,2-trifluoroethanesulfonate may lead to its increased use in scientific research.
Synthesis Methods
The synthesis of 2-Methoxyethyl 2,2,2-trifluoroethanesulfonate involves the reaction of 2-methoxyethanol with trifluoroethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at room temperature and the product is obtained in high yield.
Scientific Research Applications
2-Methoxyethyl 2,2,2-trifluoroethanesulfonate is widely used in scientific research as a reagent for the protection of hydroxyl groups in organic synthesis. It is also used as a coupling agent for the synthesis of peptides and as a reagent for the preparation of sulfonate esters.
properties
CAS RN |
121559-53-3 |
|---|---|
Product Name |
2-Methoxyethyl 2,2,2-trifluoroethanesulfonate |
Molecular Formula |
C5H9F3O4S |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
2-methoxyethyl 2,2,2-trifluoroethanesulfonate |
InChI |
InChI=1S/C5H9F3O4S/c1-11-2-3-12-13(9,10)4-5(6,7)8/h2-4H2,1H3 |
InChI Key |
DISXNVGIQYXZRE-UHFFFAOYSA-N |
SMILES |
COCCOS(=O)(=O)CC(F)(F)F |
Canonical SMILES |
COCCOS(=O)(=O)CC(F)(F)F |
synonyms |
2,2,2-trifluoroethane sulfonyl-monomethoxypolyethylene glycol TMPEG tresyl-monomethoxy-PEG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



